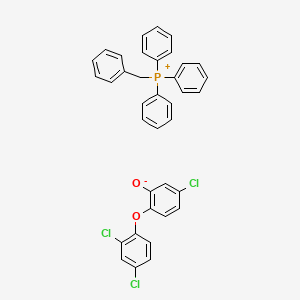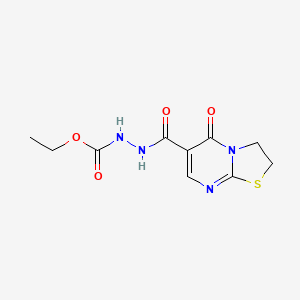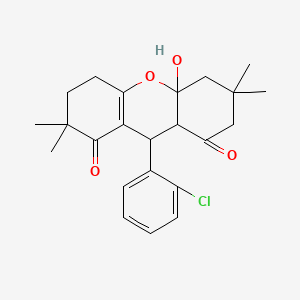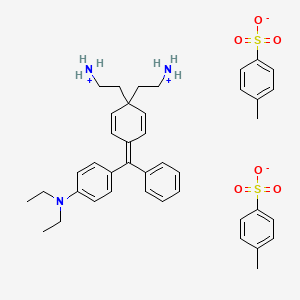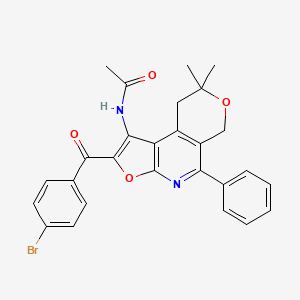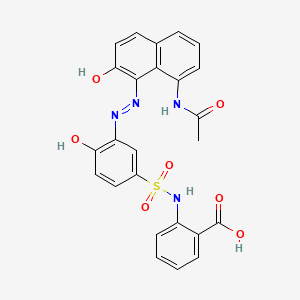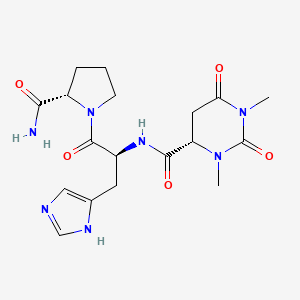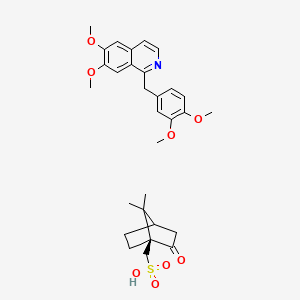
3-Methyl-2-(2-methyl-3-(3-methyl-3H-benzothiazol-2-ylidene)prop-1-enyl)benzothiazolium iodide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
EINECS 220-490-1 is a chemical compound listed in the European Inventory of Existing Commercial Chemical Substances (EINECS). This inventory includes substances that were on the European Community market between January 1, 1971, and September 18, 1981 . The compound is recognized for its various applications in scientific research and industry.
Preparation Methods
The preparation of EINECS 220-490-1 involves several synthetic routes and reaction conditions. Industrial production methods typically include chemical conversion coatings and pretreatments for metallic substrates. These processes involve surface cleaning, conditioning, and pretreatment of metals to enhance corrosion resistance and promote primer adhesion . Specific methods include mechanical or abrasive blast cleaning, solvent cleaning, detergent cleaning, and chemical conversion coatings such as zinc phosphate and aqueous iron phosphate .
Chemical Reactions Analysis
EINECS 220-490-1 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and catalysts. The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce oxides, while reduction reactions may yield reduced forms of the compound.
Scientific Research Applications
EINECS 220-490-1 has a wide range of scientific research applications. In chemistry, it is used as a reagent in various chemical reactions and processes. In biology, it may be used in studies involving cellular and molecular mechanisms. In medicine, the compound can be utilized in drug development and therapeutic research. Industrial applications include its use in coatings, adhesives, and other materials to enhance their properties and performance .
Mechanism of Action
The mechanism of action of EINECS 220-490-1 involves its interaction with molecular targets and pathways within biological systems. The compound may exert its effects by binding to specific receptors or enzymes, thereby modulating their activity. This interaction can lead to changes in cellular processes and pathways, ultimately resulting in the desired biological or chemical effects.
Comparison with Similar Compounds
EINECS 220-490-1 can be compared with other similar compounds listed in the EINECS inventory. These compounds may share similar chemical structures or properties but differ in their specific applications and effects. Some similar compounds include those with similar functional groups or those used in similar industrial processes . The uniqueness of EINECS 220-490-1 lies in its specific combination of properties and applications, making it valuable for various scientific and industrial purposes.
Properties
CAS No. |
2783-73-5 |
|---|---|
Molecular Formula |
C20H19IN2S2 |
Molecular Weight |
478.4 g/mol |
IUPAC Name |
(2Z)-3-methyl-2-[(E)-2-methyl-3-(3-methyl-1,3-benzothiazol-3-ium-2-yl)prop-2-enylidene]-1,3-benzothiazole;iodide |
InChI |
InChI=1S/C20H19N2S2.HI/c1-14(12-19-21(2)15-8-4-6-10-17(15)23-19)13-20-22(3)16-9-5-7-11-18(16)24-20;/h4-13H,1-3H3;1H/q+1;/p-1 |
InChI Key |
SYAZKCDPODSEIR-UHFFFAOYSA-M |
Isomeric SMILES |
C/C(=C\C1=[N+](C2=CC=CC=C2S1)C)/C=C\3/N(C4=CC=CC=C4S3)C.[I-] |
Canonical SMILES |
CC(=CC1=[N+](C2=CC=CC=C2S1)C)C=C3N(C4=CC=CC=C4S3)C.[I-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[1-(Isobutoxy)ethoxy]-3-methylbutane](/img/structure/B15182974.png)


